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Compound of Interest

Compound Name: (s)-2-Bromo-pentane

Cat. No.: B8253618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral molecule (S)-2-bromopentane. The information presented includes Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and organized

for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in

the replication and verification of these findings. As the spectroscopic properties of enantiomers

are identical in achiral environments, the data presented here for 2-bromopentane is

representative of the (S)-enantiomer.

Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for 2-

bromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.15 Sextet 1H 6.8 H-2

1.85 - 1.70 Multiplet 2H - H-3

1.70 Doublet 3H 6.8 H-1

1.55 - 1.40 Multiplet 2H - H-4

0.92 Triplet 3H 7.4 H-5

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm Assignment

54.5 C-2

37.8 C-3

25.8 C-1

20.2 C-4

13.8 C-5

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

2965 Strong C-H stretch (alkane)

2932 Strong C-H stretch (alkane)

2874 Strong C-H stretch (alkane)

1458 Medium
C-H bend (methylene and

methyl)

1380 Medium C-H bend (methyl)

1255 Strong C-H wag (methylene)

1168 Strong C-C stretch

650 Strong C-Br stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

152 2.5
[M+2]⁺ (presence of ⁸¹Br

isotope)

150 2.5
[M]⁺ (molecular ion, presence

of ⁷⁹Br isotope)

71 100 [C₅H₁₁]⁺ (loss of Br)

43 97 [C₃H₇]⁺

55 21 [C₄H₇]⁺

41 20 [C₃H₅]⁺

29 13 [C₂H₅]⁺

27 9 [C₂H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-bromopentane was dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift

referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A

standard pulse-acquire sequence was used with a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve

the signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse

sequence was employed to simplify the spectrum to single lines for each unique carbon

atom. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a

relaxation delay of 2 seconds. 1024 scans were accumulated to achieve adequate signal

intensity due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 2-bromopentane liquid was placed between two polished

potassium bromide (KBr) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was scanned over the range of 4000 to 400 cm⁻¹. A background

spectrum of the clean KBr plates was recorded and automatically subtracted from the

sample spectrum to eliminate atmospheric and instrumental interferences. 32 scans were

co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-bromopentane in dichloromethane was injected

into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC was

equipped with a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any

impurities. The oven temperature was programmed to ramp from 50°C to 250°C.
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Ionization and Analysis: Electron Ionization (EI) was used as the ionization method, with an

electron energy of 70 eV. The resulting ions were analyzed by a quadrupole mass analyzer,

scanning a mass-to-charge (m/z) range of 10 to 200. The data was collected and processed

using the instrument's software to generate the mass spectrum.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of (S)-2-bromopentane.

(S)-2-Bromopentane Structure
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A simplified workflow for NMR spectroscopy.

Infrared Spectrum
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Key vibrational modes in the IR spectrum of 2-bromopentane.

[C₅H₁₁Br]⁺˙
m/z = 150/152

[C₅H₁₁]⁺
m/z = 71

- Br˙

[C₃H₇]⁺
m/z = 43

- C₂H₄
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A primary fragmentation pathway in the mass spectrum.

To cite this document: BenchChem. [Spectroscopic Data for (S)-2-Bromopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8253618#spectroscopic-data-for-s-2-bromo-pentane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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